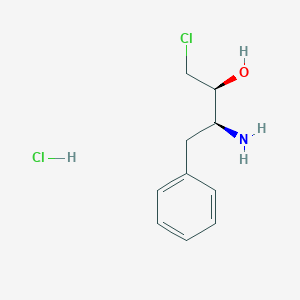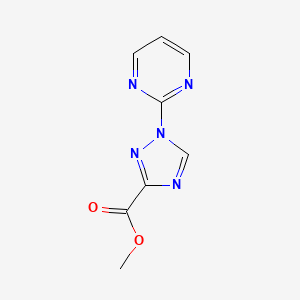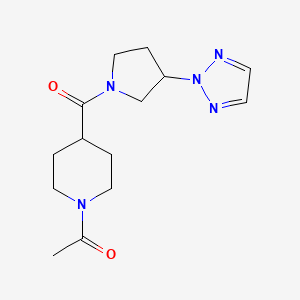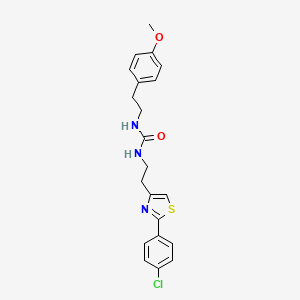
(Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide, also known as BRD0705, is a chemical compound that has shown promising results in scientific research. It belongs to the class of enamide compounds and has been studied for its potential use in various fields, including cancer research, drug development, and neuroscience.
作用機序
The exact mechanism of action of (Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide is not yet fully understood. However, it has been shown to target specific proteins and enzymes involved in cancer cell growth and neuronal function. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been linked to the induction of apoptosis (cell death) in cancer cells and the improvement of cognitive function in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neuronal cells, it has been shown to improve cognitive function and protect against neurodegeneration. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using (Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide in lab experiments is its specificity for HDACs, which allows for targeted inhibition of these enzymes. Additionally, this compound has shown good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of (Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide. One area of research is the development of new cancer therapies based on this compound and other enamide compounds. Additionally, this compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential uses in various fields.
合成法
The synthesis of (Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide involves the reaction of 3-bromobenzaldehyde and 4-chlorobenzonitrile with 3-bromoacetophenone in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
(Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(Z)-3-(3-bromophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O/c17-13-3-1-2-11(9-13)8-12(10-19)16(21)20-15-6-4-14(18)5-7-15/h1-9H,(H,20,21)/b12-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNQLYHVMVCASI-WQLSENKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2395081.png)




![2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2395087.png)

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide](/img/structure/B2395089.png)
![N-(4-azidobutyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B2395091.png)



![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B2395102.png)
![3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2395104.png)